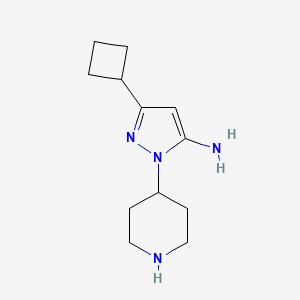

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclobutyl-2-piperidin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c13-12-8-11(9-2-1-3-9)15-16(12)10-4-6-14-7-5-10/h8-10,14H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFDVOCGNYMMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 221.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves interactions with various biological targets:

1. Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation .

2. Receptor Modulation:

- It may act on receptors associated with signaling pathways critical for cellular growth and survival, influencing processes such as apoptosis and cell cycle regulation .

3. Cytotoxicity Against Cancer Cells:

- Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. For instance, certain derivatives showed IC50 values indicating selective potency against these cancer cells while sparing normal cells .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of various pyrazole derivatives, including this compound. The findings are summarized in the following table:

| Compound | Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amina | SiHa | 3.60 ± 0.45 | High |

| 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amina | PC-3 | 2.97 ± 0.88 | High |

| Control (HEK293T) | HEK293T | >50 | Low |

These results highlight the compound's potential as a selective agent against specific cancer types while exhibiting minimal toxicity to normal cells .

The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of their activity. This can result in altered signaling pathways that govern cell survival and proliferation:

Enzyme Targets:

- The compound may inhibit enzymes involved in tumor growth and metastasis, thereby reducing cancer cell viability.

Receptor Targets:

- Interaction with growth factor receptors can lead to inhibition of downstream signaling pathways that promote cell division and survival.

Comparison with Similar Compounds

Substituent Effects at the 3-Position of the Pyrazole Core

The 3-position substituent critically influences biological activity. Key comparisons include:

3-Pyridyl Substituted Analogs

- Example : 3-Pyridyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (Compound 24e)

3-Phenyl Substituted Analogs

3-Cyclohexyl Substituted Analogs

- Example : 3-Cyclohexyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (Compound 24i)

3-Cyclobutyl Substituted Analogs

- Example: 3-Cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine (CAS 2097966-21-5) . Molecular Weight: 234.34 g/mol.

Piperidine Substituent Position and Conformation

The position of the piperidine group significantly impacts molecular conformation and target engagement:

Piperidin-4-yl Substitution

- Example : 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine .

- Advantage : The 4-position allows optimal spatial arrangement for interactions with protease active sites (e.g., thrombin’s S1 pocket).

Piperidin-2-ylmethyl Substitution

Preparation Methods

General Strategy for Pyrazole Core Synthesis

The core pyrazole structure is typically synthesized via cyclocondensation reactions involving 5-aminopyrazoles with suitable electrophilic or nucleophilic partners. The synthesis often employs:

- Hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds or nitriles.

- Multicomponent reactions involving hydrazines, aldehydes, and active methylene compounds.

- Direct C–H functionalization methods, including halogenation or alkylation at specific positions on the pyrazole ring.

Construction of the 1H-Pyrazol-5-amine Scaffold

Method A: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A common approach involves reacting hydrazine hydrate with 1,3-dicarbonyl compounds (e.g., β-ketoesters) under acidic or basic conditions to form the pyrazole ring. This method provides a versatile platform for introducing various substituents at the 3-position.

Method B: Nucleophilic Substitution on Pre-formed Pyrazoles

Pre-synthesized pyrazoles bearing suitable leaving groups can undergo nucleophilic substitution with amines or amine derivatives, facilitating the attachment of the amino group at the 5-position.

Introduction of the Cyclobutyl Group

The cyclobutyl moiety can be incorporated through:

- Nucleophilic substitution reactions using cyclobutyl halides or cyclobutyl organometallic reagents reacting with the pyrazole core.

- Radical addition strategies, where cyclobutyl radicals generated via photoredox catalysis add across the pyrazole ring or at specific positions.

- Synthesis of cyclobutyl halides (e.g., cyclobutyl bromide) via halogenation of cyclobutane.

- Nucleophilic substitution of the halide with a pyrazole derivative bearing a nucleophilic site, such as a deprotonated amino group.

Incorporation of the Piperidin-4-yl Group

The piperidin-4-yl group can be introduced via:

- Reductive amination , where a ketone or aldehyde precursor reacts with piperidine derivatives under reductive conditions.

- N-alkylation of a piperidine nitrogen with electrophilic intermediates derived from the pyrazole core.

- Synthesis of piperidin-4-yl halides or activated derivatives.

- Nucleophilic substitution on the pyrazole nitrogen or amino group, followed by reduction if necessary.

Proposed Synthetic Route for the Target Compound

Based on the above methodologies, a plausible synthetic route is:

Step 1: Synthesis of the pyrazole core via cyclocondensation of hydrazine derivatives with suitable β-dicarbonyl compounds.

Step 2: Functionalization at the 5-position with an amino group, possibly via nucleophilic substitution or direct amination.

Step 3: Introduction of the cyclobutyl group through nucleophilic substitution with cyclobutyl halides or via radical addition techniques.

Step 4: Attachment of the piperidin-4-yl group through N-alkylation or reductive amination, utilizing piperidine derivatives with suitable leaving groups.

Step 5: Final purification and characterization of the compound.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- Selectivity and Yield: The regioselectivity of halogenation or alkylation steps can be optimized by controlling temperature, solvent polarity, and reagent equivalents.

- Functional Group Compatibility: The methods tolerate various substituents on the pyrazole ring, enabling diversification.

- Green Chemistry Aspects: Recent developments favor metal-free, aqueous, or solvent-recycling protocols to enhance sustainability.

Q & A

Q. What synthetic routes are optimal for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization, alkylation, or nucleophilic substitution. For example, similar compounds (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine) are synthesized via condensation reactions between pyrazole precursors and halides under reflux in solvents like dichloromethane, with triethylamine as a base . Key factors include:

- Temperature control : Reactions often require low temperatures (0–5°C) during reagent addition to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while alcohols (ethanol) improve solubility.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substituent positions. For example, pyrazole protons resonate between δ 5–7 ppm, while cyclobutyl groups appear as complex multiplets .

- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns (e.g., m/z 437.41 for a nitro-substituted analog) .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .

Q. How does the cyclobutyl group influence physicochemical properties?

Methodological Answer: The cyclobutyl group enhances steric bulk and lipophilicity, which can be quantified via:

- LogP measurements : Increased hydrophobicity compared to methyl or ethyl substituents.

- X-ray crystallography : Reveals conformational strain in the cyclobutyl ring, affecting binding pocket compatibility .

Comparable studies on 3-cyclopropyl analogs show reduced metabolic clearance due to steric shielding of reactive sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer: SAR strategies include:

- Substituent variation : Replace cyclobutyl with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects on target binding .

- Bioisosteric replacement : Substitute the piperidine ring with morpholine or thiomorpholine to modulate solubility and hydrogen-bonding capacity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs .

Q. What strategies resolve contradictions in binding affinity data across assays?

Methodological Answer: Discrepancies may arise from assay conditions (pH, ionic strength) or target conformational states. Mitigation approaches:

- Orthogonal assays : Combine surface plasmon resonance (SPR) with fluorescence polarization for cross-validation .

- Buffer optimization : Test Tris vs. HEPES buffers to minimize nonspecific interactions.

- Protein stabilization : Use co-crystallization ligands to maintain target conformation during SPR .

Q. How does the compound’s pharmacokinetic profile influence therapeutic potential?

Methodological Answer: Key parameters include:

- Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated oxidation. Piperidine-containing analogs often show moderate clearance due to N-dealkylation susceptibility .

- Blood-brain barrier (BBB) penetration : LogBB calculations predict CNS accessibility; cyclobutyl’s lipophilicity may enhance permeability .

- Toxicity screening : Ames tests and hERG channel inhibition assays identify off-target risks early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.